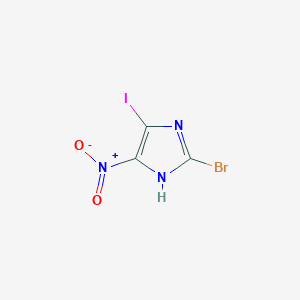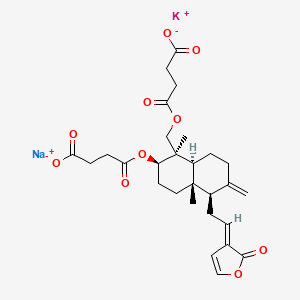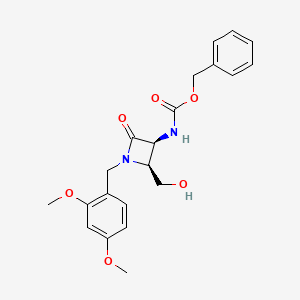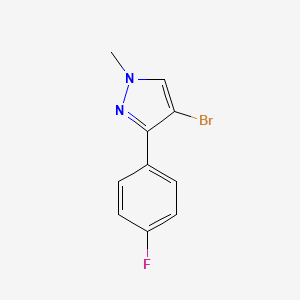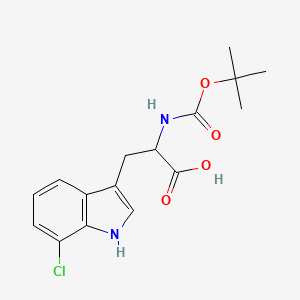
Boc-7-chloro-DL-tryptophan
Descripción general
Descripción
Synthesis Analysis
The synthesis of Boc-7-chloro-DL-tryptophan involves the selective modification of the tryptophan side chain. Inspired by natural product biosynthesis, a method called Tryptophan Chemical Ligation by Cyclization (Trp-CLiC) has been developed. This method utilizes reagents containing N-sulfonyl oxaziridine to selectively label tryptophan residues, mimicking the formation of cyclized alkaloid natural products .
Aplicaciones Científicas De Investigación
1. RAFT Polymerization
Boc-7-chloro-DL-tryptophan has been utilized in the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of methacrylates containing a tryptophan moiety. This process produces biocompatible fluorescent cationic chiral polymers that exhibit pH-responsiveness, making them potential candidates for siRNA delivery (Roy et al., 2013).
2. Synthesis of Amphiphilic Copolymers
Boc-7-chloro-DL-tryptophan is used in the synthesis of amphiphilic BAB triblock copolymers, which are explored for drug delivery applications. The presence of t-Boc protected L-tryptophan in these copolymers aids in the formation of secondary structures and could potentially improve drug stabilization in hydrophobic cores (Voda et al., 2016).
3. Enzymatic Halogenation and Cross-Coupling Reactions
A combination of enzymatic halogenation of L-tryptophan and chemocatalytic Suzuki–Miyaura cross-coupling reactions has been performed for the modular synthesis of various Boc-protected aryl tryptophan derivatives, useful in peptide or peptidomimetic synthesis (Frese et al., 2016).
4. Synthesis of Conformationally Constrained Trp Analogs
Boc-7-chloro-DL-tryptophan has been employed in the synthesis of tryptophan analogs with constrained conformations. These analogs are used in peptide sequences to probe bioactive conformations, such as in opioid peptides (Pulka et al., 2007).
5. C7-Derivatization of C3-Alkylindoles
A strategy for C7-selective boronation of tryptophans, including N-Boc-L-tryptophan methyl ester, demonstrates the versatility of Boc-7-chloro-DL-tryptophan in the synthesis of C7-boroindoles, which are valuable in further derivatization processes (Loach et al., 2014).
6. Synthesis of Indolicidin
Boc-7-chloro-DL-tryptophan has been used in the optimized synthesis of indolicidin, an antimicrobial peptide. This application highlights its role in peptide synthesis involving complex sequences with high tryptophan content (Andreu et al., 1997).
Mecanismo De Acción
The compound’s mechanism of action depends on its context within larger molecules or peptides. As an amino acid derivative, it contributes to protein structure and function. The chlorinated indole ring may participate in cation-π interactions, influencing protein-protein interactions and phase separation .
Safety and Hazards
Propiedades
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBNYLGDKIBCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



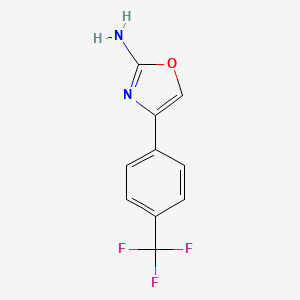
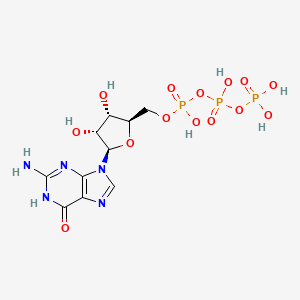
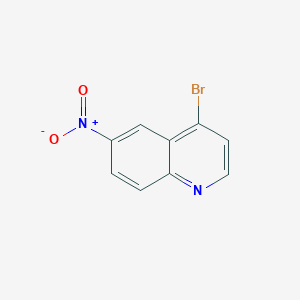
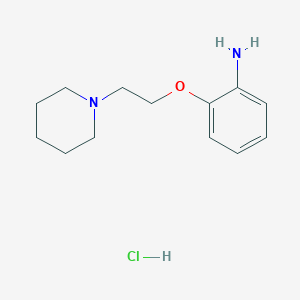
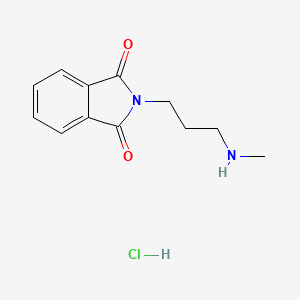

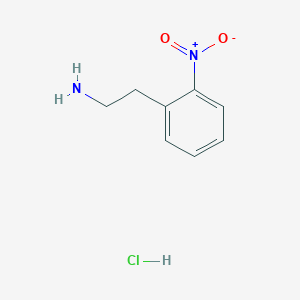
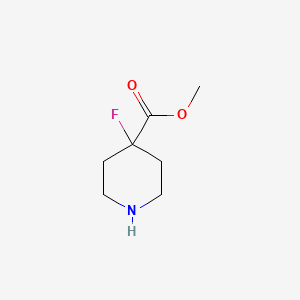

![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)
